molecular formula C13H17ClN2O B14031919 3'H-4-Azaspiro[bicyclo[2.2.2]octane-2,2'-furo[2,3-B]pyridine] hydrochloride

3'H-4-Azaspiro[bicyclo[2.2.2]octane-2,2'-furo[2,3-B]pyridine] hydrochloride

Katalognummer: B14031919
Molekulargewicht: 252.74 g/mol
InChI-Schlüssel: VECLRLPOENBOPU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3’H-4-Azaspiro[bicyclo[222]octane-2,2’-furo[2,3-B]pyridine] hydrochloride is a complex organic compound that belongs to the class of azaspiro compounds These compounds are characterized by their unique spirocyclic structure, which includes a bicyclic octane fused with a furo[2,3-B]pyridine ring

Vorbereitungsmethoden

The synthesis of 3’H-4-Azaspiro[bicyclo[2.2.2]octane-2,2’-furo[2,3-B]pyridine] hydrochloride involves multiple steps, including the formation of the spirocyclic structure and the introduction of the furo[2,3-B]pyridine ring. One common synthetic route involves the cyclization of a suitable precursor under specific reaction conditions. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .

Analyse Chemischer Reaktionen

3’H-4-Azaspiro[bicyclo[2.2.2]octane-2,2’-furo[2,3-B]pyridine] hydrochloride can undergo various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

This compound has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 3’H-4-Azaspiro[bicyclo[2.2.2]octane-2,2’-furo[2,3-B]pyridine] hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

3’H-4-Azaspiro[bicyclo[2.2.2]octane-2,2’-furo[2,3-B]pyridine] hydrochloride can be compared with other similar compounds, such as:

Eigenschaften

Molekularformel

C13H17ClN2O

Molekulargewicht

252.74 g/mol

IUPAC-Name

spiro[1-azabicyclo[2.2.2]octane-3,2'-3H-furo[2,3-b]pyridine];hydrochloride

InChI

InChI=1S/C13H16N2O.ClH/c1-2-10-8-13(16-12(10)14-5-1)9-15-6-3-11(13)4-7-15;/h1-2,5,11H,3-4,6-9H2;1H

InChI-Schlüssel

VECLRLPOENBOPU-UHFFFAOYSA-N

Kanonische SMILES

C1CN2CCC1C3(C2)CC4=C(O3)N=CC=C4.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.